molecular formula C19H20ClF3N4OS B2557212 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 1116037-05-8

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2557212
CAS No.: 1116037-05-8
M. Wt: 444.9
InChI Key: DFXJQOLTUNSURW-UHFFFAOYSA-N
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Description

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of azepane, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and pyrimidine intermediates, followed by their coupling with the phenylacetamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • 2-{[4-(morpholin-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4OS/c20-15-6-5-13(11-14(15)19(21,22)23)25-17(28)12-29-18-24-8-7-16(26-18)27-9-3-1-2-4-10-27/h5-8,11H,1-4,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXJQOLTUNSURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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